Magnesium bis(hexamethyldisilazide)
Overview
Description
Magnesium bis(hexamethyldisilazide) is a chemical compound with the formula C12H36MgN2Si4. It is commonly used as a reagent in organic synthesis and is known for its role in the polymerization of rac-lactide. This compound is also referred to as bis(hexamethyldisilazido)magnesium .
Mechanism of Action
Target of Action
Magnesium bis(hexamethyldisilazide) is primarily used as a precursor in the synthesis of a wide range of diketiminate ligand complexes . These complexes play a crucial role in various chemical reactions, including rac-lactide polymerization .
Mode of Action
The compound interacts with its targets by providing the necessary magnesium ions for the formation of the diketiminate ligand complexes . This interaction facilitates the polymerization process and other chemical reactions .
Biochemical Pathways
The primary biochemical pathway influenced by Magnesium bis(hexamethyldisilazide) is the synthesis of diketiminate ligand complexes . These complexes are essential for various chemical reactions, including the polymerization of rac-lactide . The downstream effects include the successful completion of these reactions, leading to the desired end products .
Result of Action
The result of the action of Magnesium bis(hexamethyldisilazide) is the successful formation of diketiminate ligand complexes . These complexes enable various chemical reactions, including the polymerization of rac-lactide . This leads to the production of the desired end products.
Action Environment
The action, efficacy, and stability of Magnesium bis(hexamethyldisilazide) can be influenced by various environmental factors. For instance, the presence of other compounds in the reaction mixture, the temperature, and the pH can all affect its performance. It’s also worth noting that the use of certain additives, such as Lewis bases like THF or a crown ether, can increase the reactivity of the compound .
Biochemical Analysis
Biochemical Properties
Magnesium bis(hexamethyldisilazide) plays a significant role in biochemical reactions, particularly in the synthesis of diketiminate ligand complexes for rac-lactide polymerization . This compound interacts with various enzymes and proteins, acting as a catalyst in the guanylation reaction of amines to carbodiimides . The nature of these interactions involves the coordination of the magnesium center with nitrogen atoms, facilitating the formation of stable complexes. Additionally, Magnesium bis(hexamethyldisilazide) is known to interact with other biomolecules, such as imidazolylidene ligands, enhancing their reactivity and stability .
Cellular Effects
Magnesium bis(hexamethyldisilazide) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been shown to affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Furthermore, Magnesium bis(hexamethyldisilazide) can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the expression of genes involved in cell growth, differentiation, and apoptosis . These effects highlight the compound’s potential impact on cellular function and overall cellular health.
Molecular Mechanism
The molecular mechanism of action of Magnesium bis(hexamethyldisilazide) involves its ability to form stable complexes with various biomolecules. This compound can bind to enzymes and proteins, either inhibiting or activating their activity depending on the specific interaction . For example, Magnesium bis(hexamethyldisilazide) can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis . Conversely, it can also activate enzymes by stabilizing their active conformations, enhancing their catalytic efficiency . Additionally, Magnesium bis(hexamethyldisilazide) can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Magnesium bis(hexamethyldisilazide) can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to moisture or air . The degradation products can have different biochemical properties, potentially leading to changes in the compound’s effects on cellular function . Long-term studies have shown that Magnesium bis(hexamethyldisilazide) can have sustained effects on cellular processes, but these effects may diminish over time as the compound degrades .
Dosage Effects in Animal Models
The effects of Magnesium bis(hexamethyldisilazide) vary with different dosages in animal models. At low doses, this compound can enhance cellular function by promoting enzyme activity and gene expression . At high doses, Magnesium bis(hexamethyldisilazide) can have toxic effects, leading to cellular damage and apoptosis . Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range . Beyond this range, the adverse effects become more pronounced, highlighting the importance of careful dosage control in experimental settings .
Metabolic Pathways
Magnesium bis(hexamethyldisilazide) is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . This compound can modulate the activity of key enzymes in pathways such as glycolysis, the citric acid cycle, and oxidative phosphorylation . By affecting these pathways, Magnesium bis(hexamethyldisilazide) can alter cellular energy production and utilization, impacting overall cellular metabolism . Additionally, this compound can influence the levels of specific metabolites, such as ATP and NADH, further highlighting its role in cellular metabolism .
Transport and Distribution
Within cells and tissues, Magnesium bis(hexamethyldisilazide) is transported and distributed through interactions with transporters and binding proteins . This compound can bind to specific transporters on the cell membrane, facilitating its uptake into cells . Once inside the cell, Magnesium bis(hexamethyldisilazide) can interact with intracellular binding proteins, influencing its localization and accumulation . These interactions are crucial for the compound’s biochemical activity, as they determine its availability and concentration within different cellular compartments .
Subcellular Localization
Magnesium bis(hexamethyldisilazide) exhibits specific subcellular localization, which can affect its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of Magnesium bis(hexamethyldisilazide) within these compartments can influence its interactions with biomolecules and its overall biochemical activity . For example, its presence in the nucleus can enhance its ability to modulate gene expression, while its localization in the mitochondria can impact cellular energy production .
Preparation Methods
Magnesium bis(hexamethyldisilazide) can be synthesized through the reaction of magnesium chloride with lithium bis(trimethylsilyl)amide in tetrahydrofuran (THF). The reaction typically proceeds under an inert atmosphere to prevent moisture and oxygen from interfering with the process. The product is then purified by recrystallization .
Chemical Reactions Analysis
Magnesium bis(hexamethyldisilazide) undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with various electrophiles to form new compounds. For example, it can react with alkyl halides to form alkyl magnesium compounds.
Catalytic Reactions: It is used as a catalyst in the polymerization of rac-lactide, where it helps in the formation of polylactide by opening the lactide ring.
Hydrogenation Reactions: When combined with alkali metals, it can catalyze the transfer hydrogenation of alkenes to alkanes.
Scientific Research Applications
Magnesium bis(hexamethyldisilazide) has several scientific research applications:
Comparison with Similar Compounds
Magnesium bis(hexamethyldisilazide) can be compared with other similar compounds such as:
Potassium bis(trimethylsilyl)amide: Used in similar deprotonation and nucleophilic substitution reactions.
Sodium bis(trimethylsilyl)amide: Another strong base used in organic synthesis.
Zinc bis(trimethylsilyl)amide: Used in catalytic processes similar to those of magnesium bis(hexamethyldisilazide)
Magnesium bis(hexamethyldisilazide) is unique due to its specific applications in polymerization and its ability to form stable complexes with diketiminate ligands .
Properties
IUPAC Name |
magnesium;bis(trimethylsilyl)azanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H18NSi2.Mg/c2*1-8(2,3)7-9(4,5)6;/h2*1-6H3;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYPTZCBYSQFOQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[N-][Si](C)(C)C.C[Si](C)(C)[N-][Si](C)(C)C.[Mg+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H36MgN2Si4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80580537 | |
Record name | Magnesium bis[trimethyl-N-(trimethylsilyl)silanaminide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80580537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857367-60-3 | |
Record name | Magnesium bis[trimethyl-N-(trimethylsilyl)silanaminide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80580537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Magnesium bis(hexamethyldisilazide) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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